1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
Overview
Description
“1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 912444-75-8 . It has a molecular weight of 263.29 . The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-3-methyl-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
This compound has a melting point of 113-115 degrees Celsius . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis and Antibacterial Activity
1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid and its analogues have been explored in the synthesis of pyridonecarboxylic acids, which show significant antibacterial activity. Egawa et al. (1984) conducted research where they synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, finding several to be more active than enoxacin, a known antibacterial agent, indicating potential for further biological study (Egawa et al., 1984).
Chemiluminescence in High-Performance Liquid Chromatography
This compound has also been used in the field of analytical chemistry. Morita & Konishi (2002) found that derivatives of this compound were effective as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Inhibitors of Folate Metabolism
In medicinal chemistry, this compound has been used in the synthesis of derivatives of methotrexate, an important chemotherapeutic agent. Piper et al. (1982) synthesized precursors to amides and peptides of methotrexate involving both the alpha- and gamma-carboxyl groupings of the glutamate moiety, which were evaluated as inhibitors of folate metabolism (Piper et al., 1982).
Synthesis and Tautomerism in Organic Chemistry
In organic chemistry, it's been utilized in the synthesis and study of tautomerism in compounds. Momose et al. (1979) achieved syntheses of 3-hydroxypyrroles and 3-hydroxypyrrole-4-carboxylates with no substituents at C-5, providing new information concerning factors governing the tautomerism of these compounds (Momose et al., 1979).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHTZUOXJDYNBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210627 | |
Record name | 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-75-8 | |
Record name | 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912444-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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